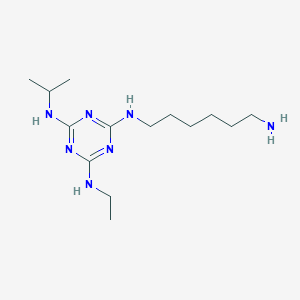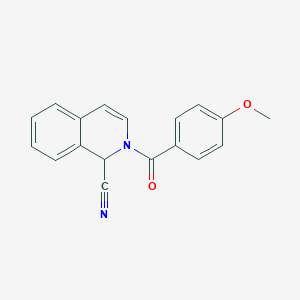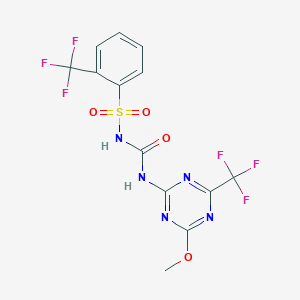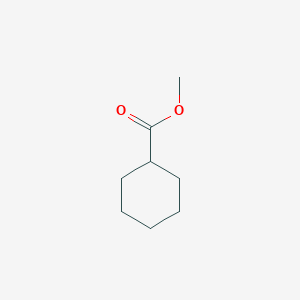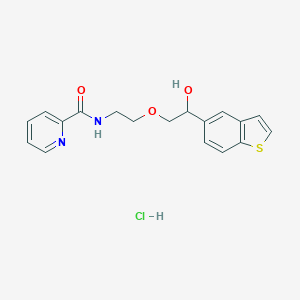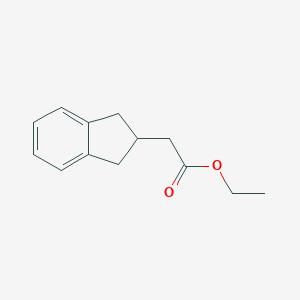
Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate
Descripción general
Descripción
Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate, also known as dihydrocarvyl acetate, is a chemical compound that belongs to the family of acetates. It is a clear, colorless liquid that has a fruity, fresh, and slightly floral scent. This compound is widely used in the fragrance and flavor industry due to its unique aroma profile. In
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate is not well understood. However, studies have suggested that this compound may exert its biological effects through the modulation of various signaling pathways in the body. For example, it has been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate has been found to possess several biochemical and physiological effects. Studies have shown that this compound exhibits antimicrobial activity against various bacterial and fungal strains. Additionally, it has been found to possess antioxidant properties, which may help protect cells from oxidative damage. Furthermore, Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate has been shown to exhibit anti-inflammatory effects, which may help alleviate inflammation-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate in lab experiments is its unique aroma profile. This makes it an ideal candidate for use in fragrance and flavor studies. Additionally, this compound has been found to possess antimicrobial and antioxidant properties, which may be useful in various biological experiments. However, one of the limitations of using Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate in lab experiments is its potential toxicity. Therefore, caution should be exercised when handling this compound.
Direcciones Futuras
There are several future directions for research on Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate. One potential area of research is the investigation of its potential use as a natural preservative in the food and cosmetic industry. Additionally, the antimicrobial and antioxidant properties of this compound may be further explored for use in pharmaceutical and medical applications. Furthermore, the mechanism of action of Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate needs to be further elucidated to fully understand its biological effects. Overall, the potential applications of this compound make it an interesting area of research for scientists in various fields.
Aplicaciones Científicas De Investigación
Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate has been extensively studied for its various applications in the field of science. It is commonly used as a fragrance and flavoring agent in the food and cosmetic industry. Additionally, this compound has been found to possess antimicrobial and antioxidant properties, making it a potential candidate for use in pharmaceutical and medical applications.
Propiedades
Número CAS |
143356-09-6 |
|---|---|
Nombre del producto |
Ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate |
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
ethyl 2-(2,3-dihydro-1H-inden-2-yl)acetate |
InChI |
InChI=1S/C13H16O2/c1-2-15-13(14)9-10-7-11-5-3-4-6-12(11)8-10/h3-6,10H,2,7-9H2,1H3 |
Clave InChI |
MSVLHKCEWWRYFY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1CC2=CC=CC=C2C1 |
SMILES canónico |
CCOC(=O)CC1CC2=CC=CC=C2C1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Oxo-2-phenylethyl)thio]nicotinic acid](/img/structure/B114230.png)
![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5R)-5-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B114237.png)
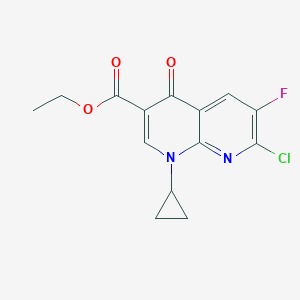
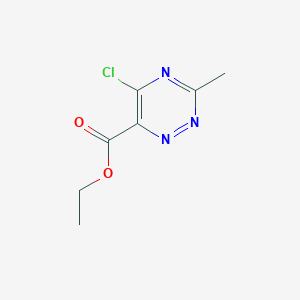
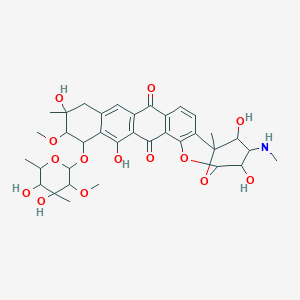
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-hydroxy-, (1R-endo)-(9CI)](/img/structure/B114246.png)
